molecular formula C11H13N3 B1526193 (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine CAS No. 1020718-05-1

(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Cat. No. B1526193
CAS RN: 1020718-05-1
M. Wt: 187.24 g/mol
InChI Key: HEJRZYXYMWIXCR-UHFFFAOYSA-N
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Description

“(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C10H11N3 . It is a colorless to yellow viscous liquid or lump or semi-solid .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .


Molecular Structure Analysis

The molecular structure of “(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including “(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

“(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine” is a colorless to yellow viscous liquid or lump or semi-solid . It has a molecular weight of 173.22 .

Future Directions

The future directions for “(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, drug discovery, and other fields . Additionally, more research could be conducted to understand their mechanisms of action and potential therapeutic effects .

properties

IUPAC Name

(3-methyl-1-phenylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h2-6,8H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJRZYXYMWIXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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